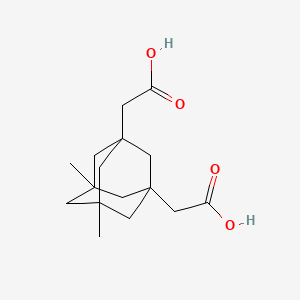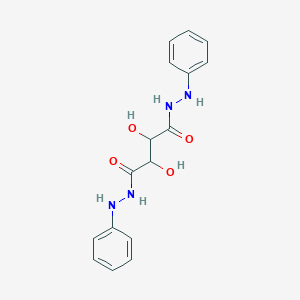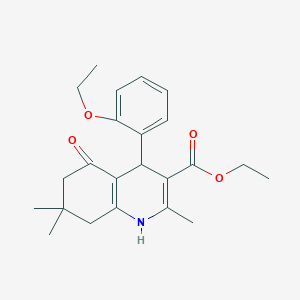
2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide is a complex organic compound that features an indole core, a hydrazine linkage, and a nitro-substituted acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Allylation: The indole core is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The allylated indole is reacted with hydrazine hydrate to form the hydrazone linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the indole nitrogen.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its hydrazone linkage.
Antimicrobial Activity: Possible antimicrobial properties due to the presence of the nitro group.
Medicine
Drug Development: Investigated for potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide would depend on its specific biological target. Generally, compounds with hydrazone linkages can act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The nitro group can also participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-phenyl)-acetamide: Similar structure but without the additional oxo group.
N-(3-nitro-phenyl)-2-(1-allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-acetamide: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of the indole core, hydrazone linkage, and nitro-substituted acetamide group in 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H15N5O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N'-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-N-(3-nitrophenyl)oxamide |
InChI |
InChI=1S/C19H15N5O5/c1-2-10-23-15-9-4-3-8-14(15)16(19(23)27)21-22-18(26)17(25)20-12-6-5-7-13(11-12)24(28)29/h2-9,11,27H,1,10H2,(H,20,25) |
InChI Key |
WDXLUHXPLCPBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11701685.png)
![1-Bromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11701691.png)

![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)
![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
